N-methyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-methyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the trifluoromethyl group and the pyrimidine ring in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylic acid, while reduction may produce N-methyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine .
Scientific Research Applications
N-methyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(6-(trifluoromethyl)pyridin-4-yl)piperazine-1-carboxamide
- N-methyl-4-(6-(trifluoromethyl)pyrazin-4-yl)piperazine-1-carboxamide
- N-methyl-4-(6-(trifluoromethyl)pyridazin-4-yl)piperazine-1-carboxamide
Uniqueness
N-methyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide is unique due to the presence of the trifluoromethyl group and the pyrimidine ring, which confer distinct chemical and biological properties. These features can enhance its stability, bioavailability, and potential therapeutic effects compared to similar compounds .
Properties
IUPAC Name |
N-methyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5O/c1-15-10(20)19-4-2-18(3-5-19)9-6-8(11(12,13)14)16-7-17-9/h6-7H,2-5H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPMWTRLMDALRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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